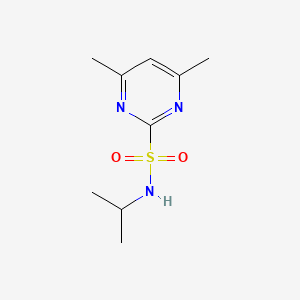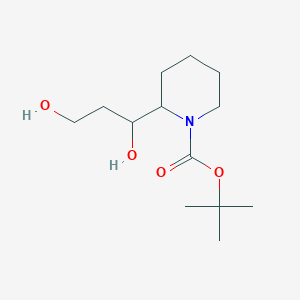
tert-Butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate: is a chemical compound that belongs to the piperidine family This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a 1,3-dihydroxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and 1,3-dihydroxypropane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design of drugs targeting specific biological pathways.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the piperidine ring and hydroxyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Comparison: tert-Butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate is unique due to the presence of the 1,3-dihydroxypropyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl 2-(1,3-dihydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-8-5-4-6-10(14)11(16)7-9-15/h10-11,15-16H,4-9H2,1-3H3 |
InChI Key |
OWLAUAJSJQNOOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


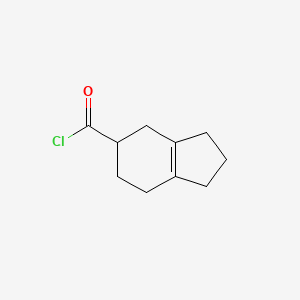
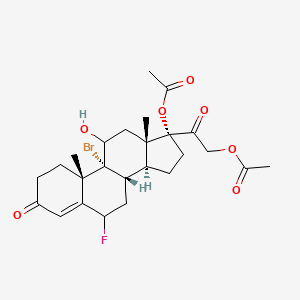
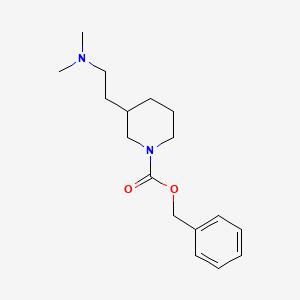
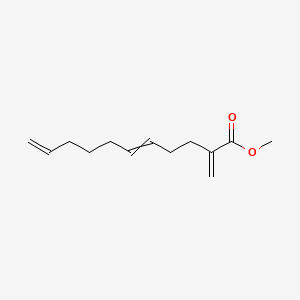
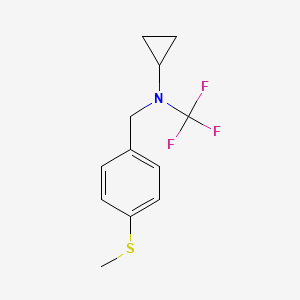
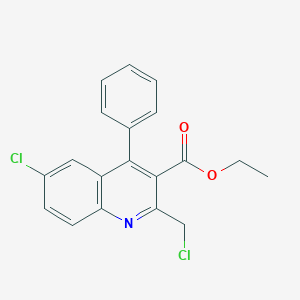
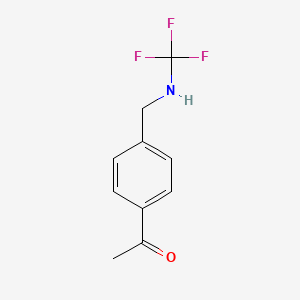
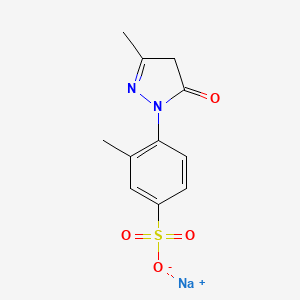
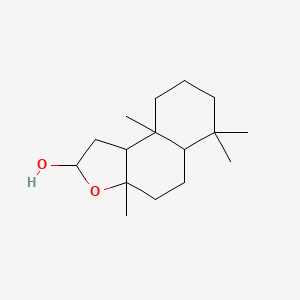
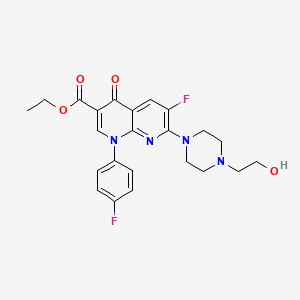
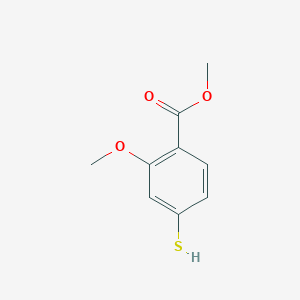
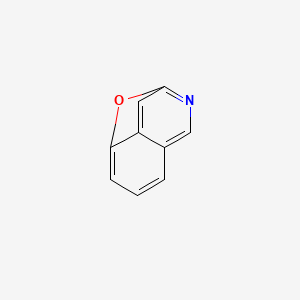
![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)
